3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole
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Overview
Description
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole is a chemical compound with the molecular formula C12H16BClN2O2 It is a boronic ester derivative of indazole, which is a bicyclic compound containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole typically involves the borylation of an appropriate indazole precursor. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the coupling of a halogenated indazole with a boronic ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: this compound boronic acid.
Reduction: 3-Hydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for boron-containing drugs.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic ester used in similar synthetic applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A related compound with a phosphorus atom instead of boron.
Uniqueness
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole is unique due to its indazole core, which imparts specific chemical and biological properties. The presence of both the chloro and boronic ester groups allows for diverse chemical modifications and applications, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C13H16BClN2O2 |
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Molecular Weight |
278.54 g/mol |
IUPAC Name |
3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole |
InChI |
InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)8-6-5-7-9-10(8)11(15)17-16-9/h5-7H,1-4H3,(H,16,17) |
InChI Key |
HNBIOPXPGPCXCL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NNC(=C23)Cl |
Origin of Product |
United States |
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